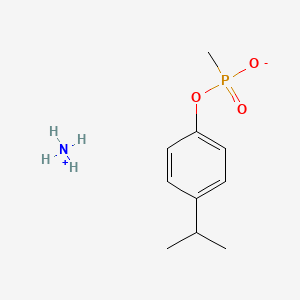![molecular formula C13H21NO2 B4888942 2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)
2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, DMPEA, and has been synthesized using different methods.
作用機序
The mechanism of action of DMPEA is not fully understood. However, studies have shown that DMPEA can modulate the activity of various signaling pathways. DMPEA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation. DMPEA has also been shown to activate the ERK signaling pathway, which is involved in cell survival and growth.
Biochemical and physiological effects:
DMPEA has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DMPEA has also been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. DMPEA has been shown to improve memory and learning in animal models.
実験室実験の利点と制限
The advantages of using DMPEA in lab experiments include its potential as an anti-inflammatory agent, anti-cancer agent, cognitive enhancer, and antidepressant. DMPEA is also easy to synthesize using different methods. However, the limitations of using DMPEA in lab experiments include its unknown mechanism of action and potential side effects.
将来の方向性
There are many future directions for the study of DMPEA. One direction is to investigate the mechanism of action of DMPEA, which will provide insights into its potential applications. Another direction is to investigate the potential side effects of DMPEA, which will help to determine its safety for human use. Additionally, the potential of DMPEA as a therapeutic agent for various diseases should be further explored. Finally, the development of new synthesis methods for DMPEA may lead to higher yields and lower costs.
合成法
The synthesis of 2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol can be achieved using different methods. One of the commonly used methods involves the reaction of 3-(3,5-dimethylphenoxy)propylamine with ethylene oxide. The reaction occurs under basic conditions, and the resulting product is DMPEA. Another method involves the reaction of 3-(3,5-dimethylphenoxy)propylamine with ethylene carbonate in the presence of a catalyst. The yield of DMPEA obtained using this method is higher than the yield obtained using the first method.
科学的研究の応用
DMPEA has been studied for its potential applications in various fields. In the field of medicine, DMPEA has been investigated for its potential as an anti-inflammatory agent. Studies have shown that DMPEA can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. DMPEA has also been studied for its potential as an anti-cancer agent. Studies have shown that DMPEA can induce apoptosis in cancer cells, which can lead to their death.
In the field of neuroscience, DMPEA has been studied for its potential as a cognitive enhancer. Studies have shown that DMPEA can improve memory and learning in animal models. DMPEA has also been studied for its potential as an antidepressant. Studies have shown that DMPEA can increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation.
特性
IUPAC Name |
2-[3-(3,5-dimethylphenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11-8-12(2)10-13(9-11)16-7-3-4-14-5-6-15/h8-10,14-15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALALQLYSPGJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-chlorophenoxy)butyl]-1H-imidazole](/img/structure/B4888863.png)
![N~1~-allyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4888868.png)
![2-methoxyethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888872.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B4888882.png)
![N-(3,4-dimethylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B4888885.png)
![1-(2-methyl-1H-indol-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)ethanone](/img/structure/B4888890.png)


![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![N-[(butylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4888934.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4888938.png)
![1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B4888946.png)
